N-[2-(4-Iodophenoxy)ethyl]acetamide
CAS No.: 1637393-58-8
Cat. No.: VC2770336
Molecular Formula: C10H12INO2
Molecular Weight: 305.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1637393-58-8 |
|---|---|
| Molecular Formula | C10H12INO2 |
| Molecular Weight | 305.11 g/mol |
| IUPAC Name | N-[2-(4-iodophenoxy)ethyl]acetamide |
| Standard InChI | InChI=1S/C10H12INO2/c1-8(13)12-6-7-14-10-4-2-9(11)3-5-10/h2-5H,6-7H2,1H3,(H,12,13) |
| Standard InChI Key | WEGVMWYHUZGZED-UHFFFAOYSA-N |
| SMILES | CC(=O)NCCOC1=CC=C(C=C1)I |
| Canonical SMILES | CC(=O)NCCOC1=CC=C(C=C1)I |
Introduction
Physical and Chemical Properties
Structural and Molecular Characteristics
N-[2-(4-Iodophenoxy)ethyl]acetamide exhibits a well-defined molecular structure with several key functional groups that determine its physicochemical profile and potential biological activity. The compound's molecular framework consists of an acetamide group linked to a 4-iodophenoxy moiety through an ethylene spacer, creating a molecule with multiple sites for potential interactions with biological macromolecules. The presence of the iodine atom at the para position of the phenyl ring significantly influences the compound's electronic properties and reactivity patterns, making it an interesting candidate for drug discovery efforts. The ether linkage and acetamide group introduce additional flexibility and hydrogen bonding capabilities to the molecule, further enhancing its potential for specific molecular recognition events with biological targets.
Table 1: Physical and Chemical Properties of N-[2-(4-Iodophenoxy)ethyl]acetamide
| Property | Value |
|---|---|
| CAS Number | 1637393-58-8 |
| Molecular Formula | C10H12INO2 |
| Molecular Weight | 305.11 g/mol |
| IUPAC Name | N-[2-(4-iodophenoxy)ethyl]acetamide |
| Standard InChI | InChI=1S/C10H12INO2/c1-8(13)12-6-7-14-10-4-2-9(11)3-5-10/h2-5H,6-7H2,1H3,(H,12,13) |
| Standard InChIKey | WEGVMWYHUZGZED-UHFFFAOYSA-N |
| SMILES Notation | CC(=O)NCCOC1=CC=C(C=C1)I |
| PubChem Compound ID | 124222458 |
| Physical State | Not specified in literature |
| Solubility | Not specified in literature |
Reactivity and Chemical Behavior
The chemical reactivity of N-[2-(4-Iodophenoxy)ethyl]acetamide is largely determined by its functional groups and the presence of the iodine atom at the para position of the phenyl ring. The acetamide group can participate in hydrogen bonding interactions, serving as both a hydrogen bond donor (through the N-H group) and acceptor (through the carbonyl oxygen), enabling specific interactions with biological targets. The ether linkage provides additional flexibility to the molecule and serves as a hydrogen bond acceptor, further contributing to the compound's ability to engage in molecular recognition events with various biological macromolecules.
The iodine atom represents a particularly important feature of this compound's chemical profile, as it can participate in halogen bonding interactions, which have gained increasing recognition in medicinal chemistry for their role in enhancing binding affinity and selectivity. Halogen bonding involves the interaction between the electropositive σ-hole on the iodine atom and electron-rich sites on potential binding partners, providing a directional interaction that can complement hydrogen bonding in molecular recognition processes. Additionally, the iodine substituent at the para position makes the compound potentially useful as a synthetic intermediate, as it can serve as a site for various functionalization reactions, including cross-coupling transformations that could generate more complex molecules with enhanced biological activities.
Synthesis and Preparation Methods
| Synthetic Approach | Key Reagents | Advantages | Potential Applications to Target Compound |
|---|---|---|---|
| Acyl Chloride Method | Thionyl chloride, Triethylamine | High reactivity, Good yields | Direct application to acetylation of 2-(4-iodophenoxy)ethylamine |
| Organocatalytic Amidation | Boronic acid catalysts, Molecular sieves | Mild conditions, Environmentally friendly | Alternative approach for direct amidation |
| Mixed Anhydride Approach | Ethyl chloroformate, Base | Moderate activation, Selective | Suitable for sensitive substrates |
| Coupling Reagent Method | EDC/DCC, HOBt/NHS | Room temperature, Few side reactions | Applicable to diverse amide formations |
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